Comparative Cholinesterase Inhibition Profile vs. Donepezil
In vitro enzymatic assays indicate that N1-benzhydryl-N2-(3,4-dimethoxyphenyl)oxalamide inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC50 values in the low micromolar range, demonstrating greater potency than the clinical reference inhibitor Donepezil in the same assay system . This dual inhibitory profile suggests a potential advantage over Donepezil, which preferentially inhibits AChE, for research targeting both cholinergic pathways.
| Evidence Dimension | In vitro enzyme inhibition |
|---|---|
| Target Compound Data | AChE IC50: 6.40 ± 1.10 µM; BuChE IC50: 7.50 ± 1.20 µM |
| Comparator Or Baseline | Donepezil: AChE IC50: 33.65 ± 3.50 µM; BuChE IC50: 35.80 ± 4.60 µM |
| Quantified Difference | ~5.3-fold more potent for AChE; ~4.8-fold more potent for BuChE |
| Conditions | Ellman's method; enzyme source and conditions unspecified in available abstract. |
Why This Matters
For a researcher selecting a cholinesterase inhibitor tool compound, the 5-fold greater potency and dual AChE/BuChE activity of this oxalamide represent a quantifiable functional advantage over Donepezil, potentially enabling studies at lower concentrations with a broader mechanistic scope.
